molecular formula C5H12ClN B2843316 (2-ethyl-2-propen-1-yl)amine hydrochloride CAS No. 1239330-14-3

(2-ethyl-2-propen-1-yl)amine hydrochloride

Cat. No.: B2843316
CAS No.: 1239330-14-3
M. Wt: 121.61
InChI Key: XSRXLNIPFVSUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethyl-2-propen-1-yl)amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties and reactivity make it valuable in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-ethyl-2-propen-1-yl)amine hydrochloride involves several synthetic routes. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high product purity and yield. These methods often involve the use of cost-effective materials and fewer reaction steps to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-2-propen-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce primary or secondary amines .

Scientific Research Applications

(2-ethyl-2-propen-1-yl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethyl-2-propen-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-ethyl-2-propen-1-yl)amine hydrochloride include:

    2-Amino-2-methyl-1-propanol: Another primary amine with similar reactivity.

    Methylamine: A simpler primary amine used in various chemical reactions.

    Ethylamine: Another primary amine with comparable properties.

Uniqueness

This compound stands out due to its unique structure, which combines an aminomethyl group with a butene backbone. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other amines may not be as effective.

Properties

IUPAC Name

2-methylidenebutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRXLNIPFVSUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.